

Structural Analysis of the Evobrutinib-BTK Complex (6OMU)

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Compound Focus: Evobrutinib

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The crystal structure **6OMU** reveals the atomic-level details of how **evobrutinib** forms a covalent complex with the human BTK kinase domain [1].

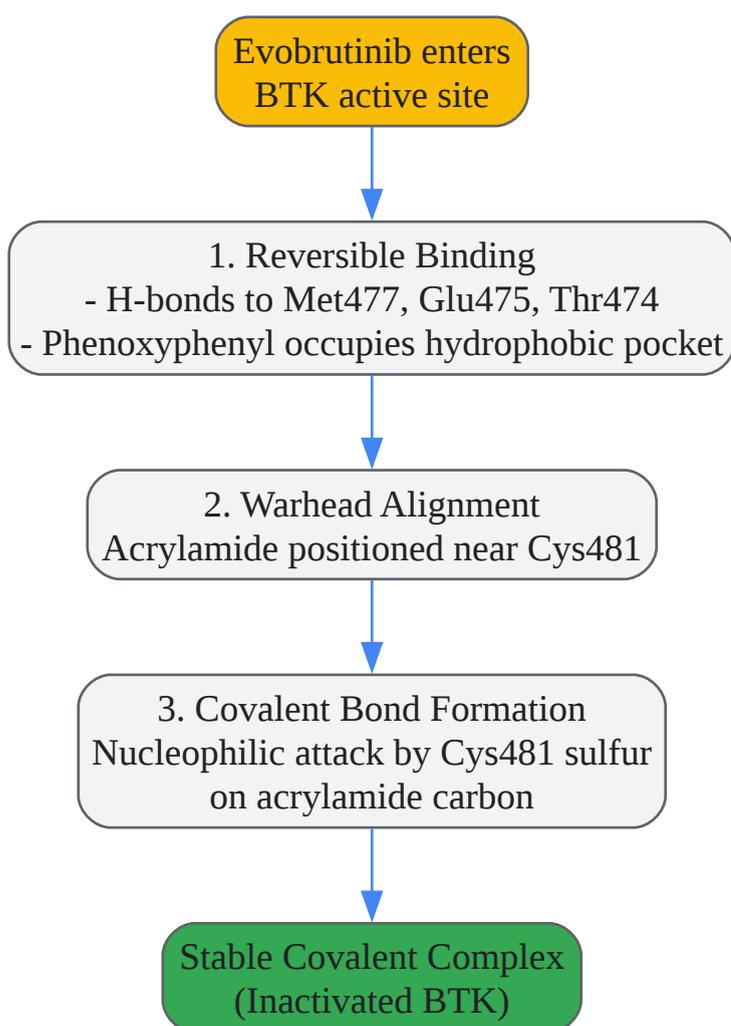
Structural Aspect	Description
Overall Complex	Human BTK kinase domain (271 amino acids, chain A) bound to one evobrutinib molecule (MZJ) and a chloride ion (CL) [1].
Experimental Method	X-ray diffraction [1].
Resolution	1.41 Å (enables highly detailed atomic positioning) [1].
Covalent Bond	Forms between the acrylamide warhead of evobrutinib and the sulfur (S) atom of Cys481 in BTK's ATP-binding pocket [2] [3].

| **Key Hydrogen Bonds** | • **Evobrutinib's** aminopyrimidine core with the **backbone amide of Met477** on the hinge region. • The core with the **backbone carbonyl of Glu475**. • The 2-aminopyrimidine group with the **side chain hydroxyl of Thr474** ("gatekeeper" residue) [2]. | **Selectivity Pocket** | The phenoxyphenyl moiety of **evobrutinib** occupies a hydrophobic selectivity pocket, forming a hydrogen bond with **Lys430** [2].

Covalent Binding Mechanism

Evobrutinib is an "obligate covalent inhibitor." Its binding involves a two-step process:

- **Reversible Binding:** The inhibitor first non-covalently associates with the BTK active site, guided by the specific hydrogen bonds and hydrophobic interactions detailed above.
- **Covalent Bond Formation:** The electrophilic acrylamide warhead of **evobrutinib** reacts with the nucleophilic thiol group (-SH) of Cys481 to form an irreversible carbon-sulfur covalent bond [4] [3]. Computational studies on the related inhibitor ibrutinib suggest the reaction proceeds through direct proton transfer and a rate-limiting tautomerization step [5].



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Evobrutinib's covalent binding mechanism to BTK.

Quantitative Binding Data

The high potency of **evobrutinib** is confirmed by quantitative biochemical assays.

Parameter	Value	Experimental Context
Crystallographic Resolution	1.41 Å	X-ray structure determination of 6OMU [1].
Binding Affinity (Kd)	4.6 - 16 nM	Direct measurement of binding constant [1].
Inhibitory Potency (IC50)	1.8 - 8600 nM	Range from 12 different activity assays [1].

Experimental Protocols for Structural and Binding Analysis

X-ray Crystallography (for 6OMU structure determination)

This protocol outlines the key steps used to determine the structure of the BTK-**evobrutinib** complex [1].

- **Protein Production:** Express the human BTK kinase domain (residues 389-659) in *Escherichia coli* and purify it.
- **Crystallization:** Co-crystallize the purified BTK protein with **evobrutinib** to form a stable complex.
- **Data Collection:** Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction patterns.
- **Phasing and Model Building:** Use molecular replacement (with PHASER software) to solve the "phase problem." Build the atomic model of BTK and **evobrutinib** into the experimental electron density map.
- **Refinement:** Iteratively refine the model against the diffraction data using a program like REFMAC to achieve the final high-resolution structure (R-value work: 0.190) [1].

Covalent Docking (for in silico binding prediction)

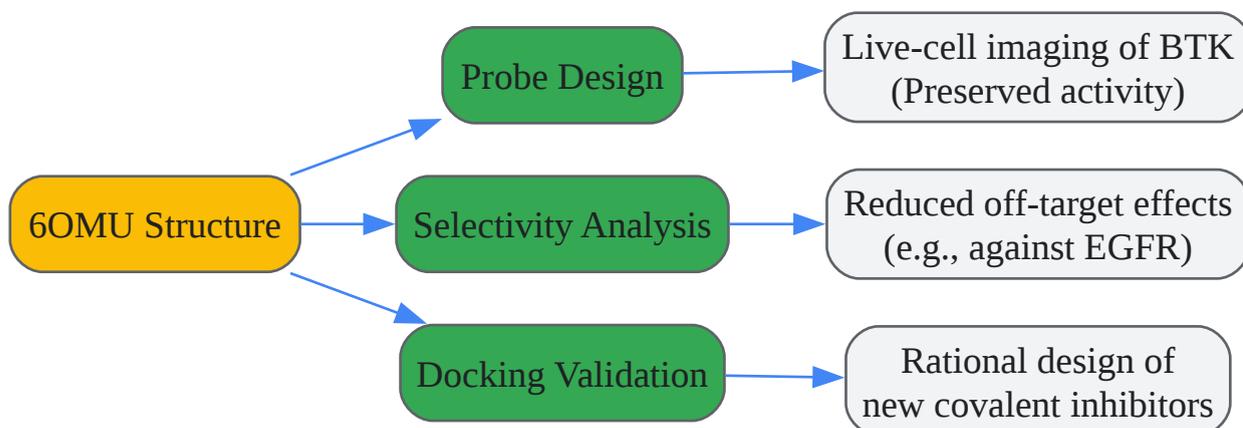
This computational protocol is used to predict and analyze how **evobrutinib** binds to BTK before an experimental structure is available [2].

- **System Preparation:**
 - **Protein:** Obtain the BTK structure (e.g., PDB: 3GEN). Add hydrogen atoms, optimize hydrogen bonds, and assign protonation states. Manually adjust the side-chain rotamer of Cys481 to a conformation favorable for covalent bond formation.
 - **Ligand:** Draw the **evobrutinib** structure with its acrylamide warhead in a reactive electrophilic form.
- **Docking Calculation:**
 - Use a covalent docking module (e.g., within Flare software).
 - Define Cys481 as the reactive nucleophilic residue.
 - Select an accurate docking method (e.g., "Accurate but Slow" in Lead Finder) for better conformational sampling.
- **Pose Analysis:**
 - Prioritize docked poses based on the docking score (e.g., Lead Finder 'rank score').
 - Visually inspect key interactions: H-bonding with Met477 and Glu475, and the geometry between the warhead and Cys481. Including key crystallographic water molecules in the analysis can improve pose accuracy [2].

Research Applications and Tools

The 6OMU structure is not only critical for understanding mechanism of action but also serves as a foundational tool for advanced research applications.

- **Probe Design for Live-Cell Imaging:** The 6OMU structure has been used to design fluorescent probes based on the **evobrutinib** scaffold. Molecular docking helps position a fluorophore (like BODIPY) so that it extends out to the solvent, allowing labeling of endogenous BTK in live cells without fully inhibiting its enzymatic activity. This enables real-time study of BTK's location and signaling dynamics [3].
- **Selectivity Analysis:** The structure explains **evobrutinib**'s high selectivity. Key differences, such as the H-bond to BTK's **Thr474** (compared to a Met residue in the EGFR kinase at the equivalent position), contribute to its low off-target activity against EGFR, potentially reducing side effects [4] [2] [3].



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Research applications of the 6OMU BTK-**evobrutinib** structure.

Key Context for 6OMU and Related Structures

PDB ID	Description	Role in Evobrutinib Development
6OMU	Structure of human BTK in complex with Evobrutinib [1].	Definitive structure showing the covalent binding mode and key interactions.
3GEN	Structure of BTK bound to a non-covalent, competitive inhibitor (B43) [2].	Served as the initial structural model and starting point for the design of evobrutinib and its analogs.

The structural insights from 6OMU, combined with its well-characterized binding mechanism and pharmacokinetic profile [6] [7], firmly support the ongoing clinical investigation of **evobrutinib** in autoimmune diseases like multiple sclerosis.

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